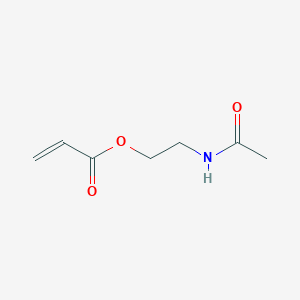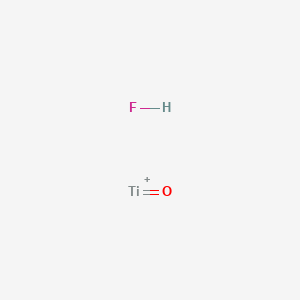
Oxotitanium(1+);hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotitanium(1+);hydrofluoride is a compound that consists of a titanium atom in the +4 oxidation state, bonded to an oxygen atom and a fluoride ion. This compound is part of the broader class of titanium-oxo compounds, which have significant applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxotitanium(1+);hydrofluoride can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with water to form titanium dioxide, which is then treated with hydrofluoric acid to yield the desired compound . Another method involves the direct reaction of titanium dioxide with hydrofluoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of titanium dioxide as a starting material. The titanium dioxide is dissolved in hydrofluoric acid, and the resulting solution is subjected to various purification steps to isolate the this compound compound .
Chemical Reactions Analysis
Types of Reactions
Oxotitanium(1+);hydrofluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The fluoride ion can be substituted with other ligands, such as chloride or hydroxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions may produce lower oxidation state titanium compounds .
Scientific Research Applications
Oxotitanium(1+);hydrofluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxotitanium(1+);hydrofluoride involves its ability to form complexes with various ligands and participate in redox reactions. The titanium atom in the compound can undergo changes in its oxidation state, allowing it to act as a catalyst in various chemical reactions . The compound’s ability to form stable complexes with ligands also plays a crucial role in its biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxotitanium(1+);hydrofluoride include other titanium-oxo compounds, such as:
Titanium dioxide: A widely used compound in various industrial applications.
Titanium tetrachloride: Used as a precursor in the synthesis of other titanium compounds.
Titanium oxysulfate: Used in the synthesis of titanium-based materials.
Uniqueness
This compound is unique due to its specific combination of titanium, oxygen, and fluoride ions, which gives it distinct chemical properties and reactivity compared to other titanium-oxo compounds . Its ability to form stable complexes and participate in redox reactions makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
91042-26-1 |
|---|---|
Molecular Formula |
FHOTi+ |
Molecular Weight |
83.873 g/mol |
IUPAC Name |
oxotitanium(1+);hydrofluoride |
InChI |
InChI=1S/FH.O.Ti/h1H;;/q;;+1 |
InChI Key |
DTZFMCAYWPSAGZ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ti+].F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
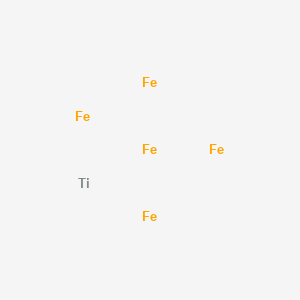
![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
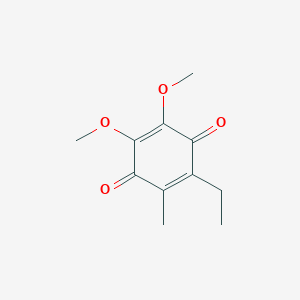
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
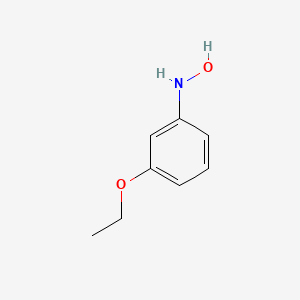
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
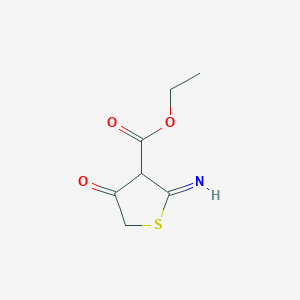
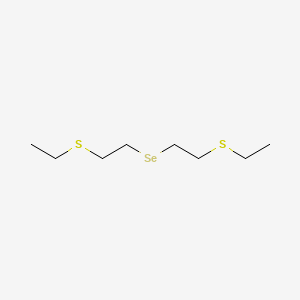

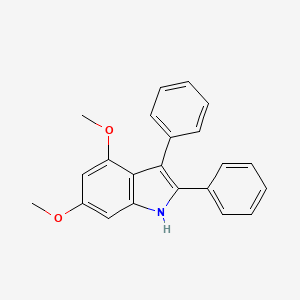
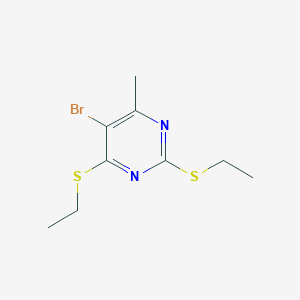
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
